3-methoxy-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
Description
The compound 3-methoxy-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide features a benzamide core substituted with a 3-methoxy group. The N-linked side chain comprises an imidazole ring connected to a 1,2,4-oxadiazole moiety bearing a 4-methoxyphenyl substituent. The oxadiazole and imidazole rings contribute to its rigidity and electronic properties, which may influence binding to biological targets .
Properties
IUPAC Name |
3-methoxy-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-34-22-12-8-19(9-13-22)25-30-27(36-31-25)24-16-32(17-28-24)15-18-6-10-21(11-7-18)29-26(33)20-4-3-5-23(14-20)35-2/h3-14,16-17H,15H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHONLQEHRBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a hybrid molecule that incorporates a 1,2,4-oxadiazole moiety and an imidazole ring. This structure has garnered attention due to its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various enzymes and growth factors associated with cancer cell proliferation.
- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes such as:
- Telomerase
- Topoisomerase II
- Histone Deacetylases (HDAC)
These enzymes play crucial roles in cancer cell survival and proliferation, making them attractive targets for anticancer therapy .
- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
| Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
The potential anti-inflammatory effects of compounds containing oxadiazole and imidazole moieties have been explored in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Combination Therapies : The use of oxadiazole-based compounds in combination with existing chemotherapy agents has shown synergistic effects, enhancing overall therapeutic outcomes.
- Animal Models : In vivo studies using tumor-bearing mice demonstrated significant tumor growth suppression when treated with these derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. The oxadiazole and imidazole rings are known to exhibit biological activities, making this compound a potential candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. The incorporation of the imidazole ring enhances these effects, potentially leading to new treatments for resistant bacterial strains .
- Anticancer Potential : The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Research into similar compounds has indicated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science
The unique properties of 3-methoxy-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide make it suitable for applications in material science.
- Polymeric Materials : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its oxadiazole group provides thermal resistance, which is beneficial in high-performance materials .
Research has focused on understanding the mechanisms of action of compounds containing oxadiazole and imidazole moieties.
- Mechanism of Action : Compounds like this often interact with specific enzymes or receptors within cells, modulating their activity. For instance, studies have shown that oxadiazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications .
Case Studies
Several studies have explored the efficacy and biological activity of similar compounds:
- Antibacterial Studies : A study assessed the antibacterial activity of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications significantly enhanced antimicrobial efficacy .
- Anticancer Research : Research into related compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound could similarly affect cancer cell viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Methoxy Positioning: The target compound’s 3-methoxybenzamide contrasts with analogs like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) (), which has a 4-methoxyphenyl group on a thiazole ring. Conversely, 4-methoxy groups (as in 9e) could improve π-π stacking due to symmetric electron distribution .
Electronic Modulation :
Methoxy groups are electron-donating, increasing electron density on aromatic rings. In compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (), the absence of methoxy groups results in lower polarity, possibly reducing solubility compared to the target compound. The dual methoxy groups in the target may enhance water solubility and hydrogen-bonding capacity .
Heterocyclic Core Variations
- Oxadiazole vs. Thiazole/Triazole: The 1,2,4-oxadiazole in the target compound is more electron-deficient than the thiazole in 9a–e () or the triazole in 7–9 (). This electron deficiency could strengthen interactions with electron-rich enzyme active sites, such as those involving π-cation or dipole-dipole interactions. For example, oxadiazoles are known to mimic carboxylate groups in kinase inhibitors, a feature absent in thiazole-based analogs .
Imidazole Linkage :
The imidazole ring in the target compound provides a planar, rigid structure compared to the flexible triazole-acetamide linker in 9a–e (). This rigidity may limit conformational entropy loss upon binding, improving affinity for targets like Aurora B kinase (see ) .
Data Tables
Table 1. Comparison of Key Structural and Physical Properties
*Estimated range based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
